
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)ethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in signal transduction pathways involved in cytokine and growth factor signaling. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
Mecanismo De Acción
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)ethanesulfonamide inhibits JAK enzymes, which are involved in cytokine and growth factor signaling pathways. By inhibiting JAKs, this compound can block the downstream effects of cytokines and growth factors, which play a critical role in the pathogenesis of autoimmune diseases, transplant rejection, and cancer.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. In transplant rejection, this compound has been shown to reduce the risk of rejection in organ transplant patients. In cancer, JAK inhibitors like this compound have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)ethanesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in animal models and has shown promising results in clinical trials. However, this compound also has some limitations. It is a non-specific JAK inhibitor, which means it can inhibit multiple JAK isoforms. This can lead to off-target effects and potential toxicity. Additionally, JAK inhibitors like this compound can suppress the immune system, which can increase the risk of infections.
Direcciones Futuras
There are several future directions for research on N-(4-cyano-1-propan-2-ylpyrazol-3-yl)ethanesulfonamide and JAK inhibitors. One area of research is the development of more specific JAK inhibitors that can target individual JAK isoforms. This could reduce the risk of off-target effects and potential toxicity. Another area of research is the combination of JAK inhibitors with other therapies, such as immunotherapies, to enhance their efficacy. Additionally, there is ongoing research on the potential use of JAK inhibitors in other diseases, such as asthma and multiple sclerosis.
Métodos De Síntesis
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)ethanesulfonamide can be synthesized through a multi-step process starting from 4-cyano-1-bromo-2-propanol. The first step involves the reaction of 4-cyano-1-bromo-2-propanol with hydrazine hydrate to form 4-cyano-1-hydrazinyl-2-propanol. This intermediate is then reacted with 3-chloro-1-propanesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer. In autoimmune diseases, JAK inhibitors like this compound have shown promising results in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In transplant rejection, JAK inhibitors have been shown to reduce the risk of rejection in organ transplant patients. In cancer, JAK inhibitors have shown potential in the treatment of hematological malignancies, such as myelofibrosis and leukemia.
Propiedades
IUPAC Name |
N-(4-cyano-1-propan-2-ylpyrazol-3-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-4-16(14,15)12-9-8(5-10)6-13(11-9)7(2)3/h6-7H,4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVABIZLGQHTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NN(C=C1C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
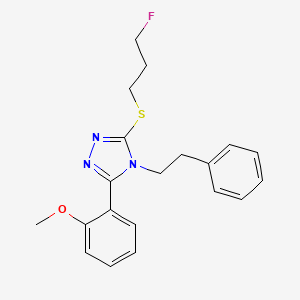
![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]ethanesulfonamide](/img/structure/B7662905.png)
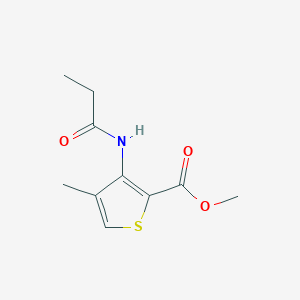
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)

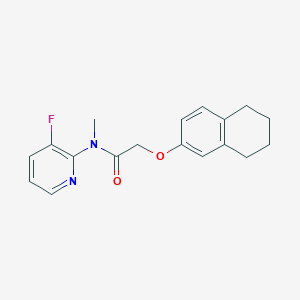
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
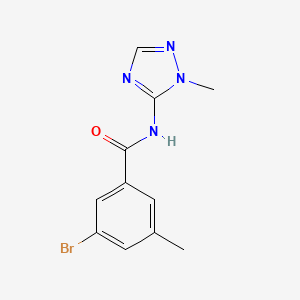
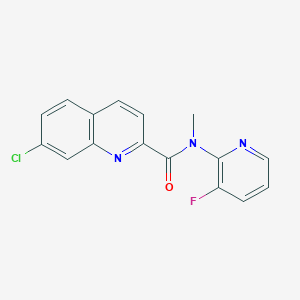
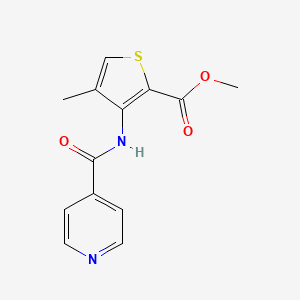
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
